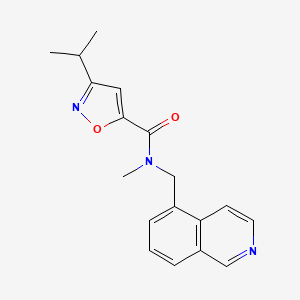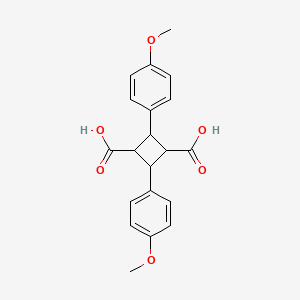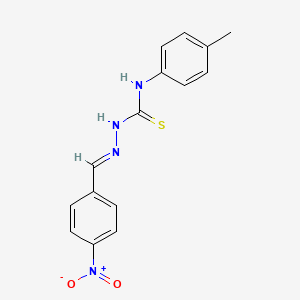
3-isopropyl-N-(5-isoquinolinylmethyl)-N-methyl-5-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related isoquinolinyl compounds involves multiple steps, including the use of dilithiated intermediates condensed with aromatic esters, followed by acid cyclization to yield isoquinolinones. For example, 2-Methyl-N-arylbenzamides were dilithiated and condensed with aromatic esters, leading to the formation of 3-substituted-1(2H)-isoquinolinones through a polyanion-type intermediate step (Davis et al., 1997).
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives has been extensively studied. For instance, the structure of a related compound, 1,4-Dimethyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinolin-5(4H)-one, showcases a nearly planar phenylpyrazolo[3,4-c]isoquinolin-5-one system, indicating the structural complexity and rigidity inherent to such compounds (Meneghetti et al., 2008).
Chemical Reactions and Properties
The chemical reactions involving isoquinoline derivatives can be quite diverse. For example, the versatile synthesis of pyrazolo[3,4-c]isoquinoline derivatives through reactions of 4-aryl-5-aminopyrazoles with aryl/heteroaryl aldehydes demonstrates the compound's reactivity and the potential for various chemical modifications (Bogza et al., 2005).
Physical Properties Analysis
The physical properties of isoquinoline derivatives, such as their crystalline structure and hydrogen bonding capabilities, play a crucial role in understanding their behavior and potential applications. The compound 1,4-Dimethyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinolin-5(4H)-one, for example, forms molecular chains along the c-axis due to C—H⋯N hydrogen-bond interactions, highlighting the importance of physical interactions in determining the compound's structural integrity (Meneghetti et al., 2008).
Chemical Properties Analysis
The chemical properties of isoquinoline derivatives, such as reactivity towards various reagents and the ability to undergo complex reactions, are key to their functional diversity. The synthesis of 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides from pyrazole carboxylic acid with amines in the presence of TBTU as a catalyst exemplifies the compound's versatile chemical reactivity (Prabakaran et al., 2012).
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
3-Isopropyl-N-(5-isoquinolinylmethyl)-N-methyl-5-isoxazolecarboxamide is a compound that serves as a starting point or intermediate in the synthesis of various chemical derivatives. Kumar and Vijayakumar (2018) demonstrated an efficient solvent-free synthesis of 3-substituted-4-arylquinoline derivatives using a similar compound as a starting point. This method utilized microwave irradiation for the conversion into enaminone derivatives, further transformed into a range of heterocyclic compounds, highlighting the versatility of isoquinoline derivatives in synthetic chemistry (Kumar & Vijayakumar, 2018).
Mass Spectrometry Analysis
Derivatives of N-linked glycans, including those related to isoquinoline, have been analyzed using electrospray and collision-induced dissociation (CID) mass spectrometry. This analysis, as shown by Harvey (2000), provides insight into the fragmentation patterns of such compounds, aiding in the understanding of their structural characteristics and the influence of derivative modifications on their mass spectrometric behavior (Harvey, 2000).
Catalyzed Synthesis of Heterocycles
Prabakaran, Khan, and Jin (2012) explored the synthesis of 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides using a TBTU-mediated synthesis. This process exemplifies the utility of this compound derivatives in the catalyzed synthesis of heterocyclic compounds, offering high yield and purity, thereby underscoring the compound's potential in medicinal chemistry applications (Prabakaran, Khan, & Jin, 2012).
Synthesis of Substituted Isoquinolinones
Davis et al. (1997) detailed the synthesis of substituted 1(2H)-isoquinolinones from dilithiated derivatives, including 2-methyl-N-arylbenzamides, showcasing the role of such compounds in creating isocarbostyril derivatives. This research highlights the foundational role of isoquinoline derivatives in synthesizing complex molecules with potential pharmaceutical applications (Davis et al., 1997).
Antitumor Properties
Liu, Lin, Penketh, and Sartorelli (1995) synthesized various substituted isoquinoline-1-carboxaldehyde thiosemicarbazones, including modifications to side chains and heterocycles, evaluating their antineoplastic activity. This work underscores the potential therapeutic applications of isoquinoline derivatives in cancer treatment (Liu, Lin, Penketh, & Sartorelli, 1995).
Eigenschaften
IUPAC Name |
N-(isoquinolin-5-ylmethyl)-N-methyl-3-propan-2-yl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-12(2)16-9-17(23-20-16)18(22)21(3)11-14-6-4-5-13-10-19-8-7-15(13)14/h4-10,12H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYXGDGYZWHHRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)C(=O)N(C)CC2=CC=CC3=C2C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(2-methylpyridin-4-yl)benzyl]propanamide](/img/structure/B5603450.png)

![N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B5603455.png)
![(3R*,4S*)-3,4-dimethyl-1-[(5-methyl-1H-tetrazol-1-yl)acetyl]piperidin-4-ol](/img/structure/B5603459.png)
![2-[4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)piperazin-1-yl]phenol](/img/structure/B5603475.png)
![2-(4-isopropylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5603481.png)

![1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-(2-naphthyloxy)piperidine-4-carboxylic acid](/img/structure/B5603489.png)
![1-[3-amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B5603497.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-fluorobenzamide](/img/structure/B5603506.png)
![N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-hydroxybenzohydrazide](/img/structure/B5603512.png)
![3-{[(1R*,5R*)-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}pyrazolo[1,5-a]pyridine](/img/structure/B5603515.png)
